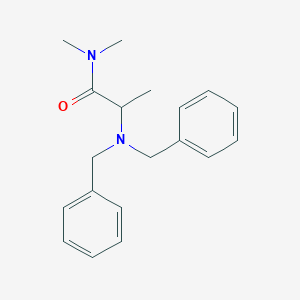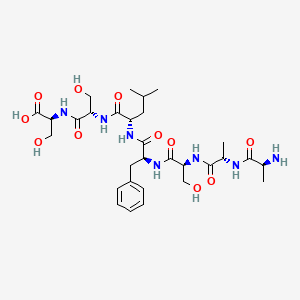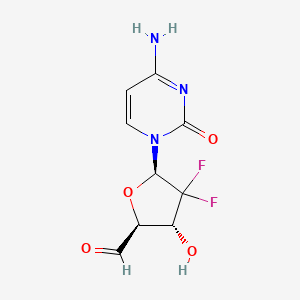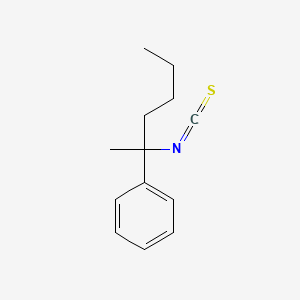![molecular formula C17H17FN4O B14185510 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897362-36-6](/img/structure/B14185510.png)
6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a methylpropoxy group, and an amine group attached to the pyrido[3,2-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a multicomponent reaction involving a pyridine derivative, a formamide, and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Methylpropoxy Group: The methylpropoxy group can be attached through an etherification reaction using a methylpropyl alcohol derivative and an appropriate leaving group.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction using an amine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles under suitable reaction conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives of the compound, depending on the nature of the substituent and reaction conditions.
科学研究应用
6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
6-(3-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-2-amine: This compound has a trifluoromethyl group instead of a fluorophenyl group, which can lead to different chemical and biological properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a similar core structure but different substituents, leading to variations in their chemical reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrrolo ring fused to the pyrimidine core, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
897362-36-6 |
|---|---|
分子式 |
C17H17FN4O |
分子量 |
312.34 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C17H17FN4O/c1-10(2)9-23-16-15-14(21-17(19)22-16)7-6-13(20-15)11-4-3-5-12(18)8-11/h3-8,10H,9H2,1-2H3,(H2,19,21,22) |
InChI 键 |
YAJBGTRGSDVYCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=NC(=NC2=C1N=C(C=C2)C3=CC(=CC=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![n-{4-[2-(4-Chlorophenyl)ethoxy]benzoyl}glycine](/img/structure/B14185451.png)



![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)

![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)

![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)

![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
